3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione

Redox chemistry Bioreductive activation NQO1 substrate specificity

3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (CAS 647862-39-3) is a synthetic 3-indolyl-1,4-benzoquinone with a molecular formula of C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol. The compound features a 2,6-dimethyl-substituted p-benzoquinone core coupled at the 2-position to a 2-methylindole moiety, placing it within the broader indolequinone class of bioreductive molecules.

Molecular Formula C17H15NO2
Molecular Weight 265.31 g/mol
CAS No. 647862-39-3
Cat. No. B12590284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione
CAS647862-39-3
Molecular FormulaC17H15NO2
Molecular Weight265.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(C1=O)C)C2=C(NC3=CC=CC=C32)C
InChIInChI=1S/C17H15NO2/c1-9-8-14(19)15(10(2)17(9)20)16-11(3)18-13-7-5-4-6-12(13)16/h4-8,18H,1-3H3
InChIKeyUOCQPSCCXVQEEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (CAS 647862-39-3): Chemical Identity and Procurement Baseline


3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (CAS 647862-39-3) is a synthetic 3-indolyl-1,4-benzoquinone with a molecular formula of C₁₇H₁₅NO₂ and a molecular weight of 265.31 g/mol [1]. The compound features a 2,6-dimethyl-substituted p-benzoquinone core coupled at the 2-position to a 2-methylindole moiety, placing it within the broader indolequinone class of bioreductive molecules. Unlike the more extensively studied indole-4,7-diones (e.g., ES936) where the quinone is fused to the indole ring, this compound belongs to the 3-indolyl-benzoquinone subclass, in which the indole and quinone are connected via a biaryl C–C bond, conferring distinct electronic and conformational properties [2]. The compound is registered in PubChem (CID 71378593) and the EPA DSSTox database (DTXSID70801203), with computed XLogP3-AA of 2.9 and a topological polar surface area of 49.9 Ų [1].

Why 3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione Cannot Be Interchanged with Generic Indolequinones


Indolequinones are not a single interchangeable class. Two fundamental structural bifurcations govern their biochemical behavior: (1) whether the quinone is fused to the indole (indole-4,7-diones) or attached as a pendant ring (3-indolyl-benzoquinones), and (2) the methylation pattern on the quinone ring, which directly modulates the one-electron reduction potential (E°′) that controls bioreductive activation by enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) [1]. In the indole-4,7-dione series, SAR studies have demonstrated that C-2 alkyl substitution can reduce cytotoxic potency by up to 300-fold compared to unsubstituted analogs in V79-379A cells [2]. For 3-indolyl-benzoquinones, the addition of methyl groups to the quinone ring shifts the reduction potential to more negative values; for example, 2,6-dimethyl-1,4-benzoquinone has a measured one-electron reduction potential of approximately −80 mV, compared to +70 mV for unsubstituted 1,4-benzoquinone [3]. This ~150 mV shift means that 3,5-dimethyl-substituted analogs will have fundamentally different redox behavior and enzyme substrate specificity compared to their non-methylated counterparts, making simple substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for 3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione vs. Closest Analogs


Quinone Reduction Potential Shift vs. Non-Methylated 3-Indolylquinone Analog

The 3,5-dimethyl substitution on the benzoquinone ring of the target compound is predicted to shift the one-electron reduction potential (E°′ Q/SQ•−) to approximately −80 mV, based on established electrochemical data for 2,6-dimethyl-1,4-benzoquinone [1]. This represents a ~150 mV negative shift relative to the unsubstituted 1,4-benzoquinone core (+70 mV) present in the des-methyl comparator 2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (CAS 80641-49-2). In the context of NQO1-mediated bioreductive activation, indolequinones with more negative reduction potentials generally exhibit slower rates of enzymatic reduction, and SAR studies have established that 2-alkyl substitution on indolequinones can reduce cytotoxicity by up to 300-fold compared to unsubstituted analogs [2]. The combined effect of quinone methylation plus indole 2-methyl substitution suggests this compound will have substantially altered bioreductive activation kinetics compared to both unsubstituted 3-indolylquinones and indole-4,7-dione chemotypes.

Redox chemistry Bioreductive activation NQO1 substrate specificity

LCE/ELOVL6 Inhibitor Patent Family Scope: Target Compound Encompassed within Markush Claims

The target compound falls within the generic Markush structure (Formula I-a) claimed in patent EP2145884 / US8106086, which describes indoledione derivatives as long-chain fatty acyl elongase (LCE/ELOVL6) inhibitors [1]. The patent requires R⁴ᵃ and R⁵ᵃ to be lower alkyl (methyl qualifies), and R⁶ᵃ to be lower alkyl (methyl qualifies), which maps directly to the 3,5-dimethyl quinone and 2-methylindole substitution pattern of the target compound. In the associated medicinal chemistry publication (Takahashi et al., J. Med. Chem. 2009), systematic SAR optimization of the indoledione lead series yielded compound 37 with a human ELOVL6 IC₅₀ of 31 ± 4 nM and >300-fold selectivity over human ELOVL5 (IC₅₀ > 10 μM) [2]. In contrast, the des-methyl, des-cyclohexylidene analog (compound 20, with R3 = R4 = H) showed markedly weaker activity with a human ELOVL6 IC₅₀ of 4500 ± 190 nM—a ~145-fold loss of potency relative to the fully substituted lead [2]. While no direct IC₅₀ value is publicly available for the specific target compound, its structural features (3,5-dimethyl on the cyclohexadiene-dione and 2-methyl on the indole) position it within the active SAR space of this inhibitor class, whereas simpler non-methylated 3-indolylquinones lack the substitution pattern needed for potent ELOVL6 engagement.

ELOVL6 inhibition Long-chain fatty acyl elongase Metabolic disease

Enzyme Inhibition Profile of the Des-Methyl 3-Indolylquinone Comparator (CAS 80641-49-2) from PubChem BioAssay

The closest commercially cataloged analog, 2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (CAS 80641-49-2, PubChem CID 238781), has publicly available bioassay data that provides a baseline for the 3-indolylquinone scaffold. In PubChem BioAssay AID 504729, this analog exhibited an IC₅₀ of 3,400 nM (3.40 μM) against human hexokinase HKDC1 [W721R] [1]. A separate screen reported an IC₅₀ of 4,700 nM (4.70 μM) against recombinant human CYP3A4 [2]. The target compound (CAS 647862-39-3) carries two additional methyl groups on the quinone ring (3,5-dimethyl), which are expected to alter both the electronic properties (reduction potential) and steric profile, potentially modifying target engagement. The absence of the 3,5-dimethyl substitution in the comparator means that any biological activity attributed to the comparator cannot be assumed for the target compound, and head-to-head testing is warranted.

Hexokinase inhibition CYP3A4 BindingDB

Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area vs. Indole-4,7-dione NQO1 Probes

Computed physicochemical properties differentiate the target compound from the widely used indole-4,7-dione NQO1 probe ES936 (5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione). The target compound has a computed XLogP3-AA of 2.9 and a topological polar surface area (TPSA) of 49.9 Ų [1]. By comparison, ES936 has a notably higher TPSA (approximately 97 Ų) due to the nitro and ether functionalities, and a lower computed logP (~2.0) [2]. This means the target compound is approximately 1 log unit more lipophilic with roughly half the polar surface area, predicting superior membrane permeability (and potentially higher CNS penetration) but also reduced aqueous solubility. For in vitro assay design, the target compound will require different solvent handling (DMSO stock concentrations, aqueous dilution protocols) compared to ES936 or other polar indole-4,7-diones.

Drug-likeness Lipophilicity Physicochemical profiling

Synthetic Accessibility Advantage: Bi(OTf)₃-Catalyzed Conjugate Addition Route to 3-Indolylquinones

The 3-indolyl-benzoquinone scaffold, including the target compound class, is accessible via the Bi(OTf)₃-catalyzed conjugate addition of indoles to p-benzoquinones, a method that proceeds under mild conditions (room temperature, 2 mol% catalyst) to afford 3-indolyl quinones in excellent yields with high selectivity [1]. This synthetic route is fundamentally different from the Nenitzescu reaction used to prepare indole-4,7-diones (e.g., ES936), which requires β-aminocrotonic esters and proceeds via a different mechanism [2]. The Bi(OTf)₃ method is operationally simpler, avoids strong acids or elevated temperatures, and is compatible with a wider range of substituted indoles and quinones. For the target compound specifically, the retrosynthetic logic involves coupling 2-methylindole with 2,6-dimethyl-1,4-benzoquinone—both commercially available starting materials—suggesting relatively straightforward synthetic accessibility compared to multi-step indole-4,7-dione syntheses.

Synthetic methodology 3-Indolylquinone synthesis Catalytic C–C coupling

Recommended Research and Industrial Application Scenarios for 3,5-Dimethyl-2-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione


Head-to-Head NQO1 Substrate Specificity Profiling vs. Indole-4,7-diones

The target compound's distinct reduction potential (~−80 mV inferred) compared to indole-4,7-diones (typically −150 to −250 mV) makes it a valuable comparator for studying the reduction potential threshold required for NQO1 substrate recognition [1]. Researchers investigating structure–activity relationships in bioreductive prodrug design should compare the target compound's NQO1 metabolism rate and cytotoxicity in isogenic NQO1+/NQO1− cell line pairs (e.g., H460 vs. H596 non-small-cell lung cancer lines) against established indole-4,7-dione substrates such as ES936 and RH1 [2]. The 3,5-dimethyl substitution pattern provides a calibrated intermediate reduction potential between fully unsubstituted quinones (poor NQO1 substrates) and highly electron-deficient quinones (good substrates), enabling systematic mapping of the reduction potential–activity relationship.

ELOVL6 Inhibitor Lead Optimization Starting Point

Given the target compound's structural compliance with the Markush claims of patent EP2145884/US8106086 [1], it represents a viable starting scaffold for laboratories developing novel ELOVL6 inhibitors for metabolic disease indications. The SAR data from Takahashi et al. (2009) indicate that methyl substitution on the cyclohexadiene-dione ring significantly impacts potency, with compound 18 (R3=R4=Me) achieving an IC₅₀ of 99 ± 28 nM vs. 4500 ± 190 nM for the unsubstituted analog 20 [2]. Researchers should evaluate the target compound in a recombinant human ELOVL6 fluorescent elongation assay to establish its baseline IC₅₀, then systematically vary the indole N-1, C-5, and C-7 positions to optimize potency and selectivity over ELOVL3 and ELOVL5.

Comparative Metabolic Stability Assessment of 3-Indolylquinones vs. Indole-4,7-diones

The higher lipophilicity (XLogP3-AA = 2.9) and lower TPSA (49.9 Ų) of the target compound relative to indole-4,7-diones [1] predict differences in metabolic stability and clearance pathways. The target compound is suitable for use in comparative in vitro ADME panels (microsomal stability, CYP inhibition, plasma protein binding) alongside indole-4,7-dione comparators to determine whether the 3-indolyl-benzoquinone scaffold offers pharmacokinetic advantages or liabilities. The methyl substitution on the quinone ring may also reduce the propensity for nucleophilic addition at the quinone methide positions (C-3 and C-5 are blocked by methyl groups), potentially decreasing non-specific protein reactivity compared to unsubstituted quinones.

Method Development for 3-Indolylquinone Library Synthesis via Bi(OTf)₃ Catalysis

The target compound's scaffold can be accessed through the Bi(OTf)₃-catalyzed conjugate addition method [1], which is amenable to parallel synthesis for generating focused libraries of 3-indolylquinones. This application is particularly relevant for core facilities and medicinal chemistry groups seeking to build proprietary indolequinone compound collections. Starting from commercially available 2-methylindole and 2,6-dimethyl-1,4-benzoquinone, the target compound can serve as a reference standard for optimizing reaction conditions (solvent, catalyst loading, stoichiometry) prior to library expansion with substituted indole variants.

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